1-(Piperazin-1-yl)phthalazine

Description

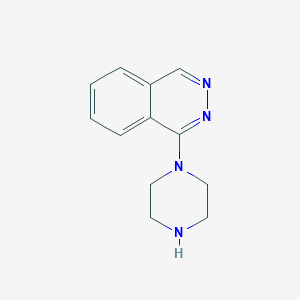

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWBPVWZCQJMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561901 | |

| Record name | 1-(Piperazin-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-90-4 | |

| Record name | 1-(Piperazin-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Piperazin-1-yl)phthalazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperazin-1-yl)phthalazine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The phthalazine core is a recognized pharmacophore present in numerous therapeutic agents, and its combination with the versatile piperazine moiety offers a valuable scaffold for drug discovery.[1][2] This document details a reliable and efficient synthetic route via nucleophilic aromatic substitution, provides step-by-step experimental protocols, and outlines a complete framework for the analytical characterization of the final product. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded resource for preparing and validating this key chemical entity.

Introduction: The Pharmacological Significance of the Phthalazine Scaffold

The phthalazine nucleus is a privileged bicyclic heteroaromatic system that has garnered substantial attention from medicinal chemists. Its rigid structure and hydrogen bonding capabilities make it an attractive building block for designing molecules that can interact with various biological targets.[2] Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a piperazine ring, a common motif in many approved drugs, at the C1 position of the phthalazine core introduces additional points for molecular modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This compound thus serves as a crucial intermediate and a foundational structure for the development of novel therapeutic agents.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 1-chlorophthalazine and piperazine. This strategy is efficient and proceeds through a well-understood mechanism.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key disconnection at the C-N bond between the phthalazine and piperazine rings. This points to 1-chlorophthalazine as the electrophilic precursor and piperazine as the nucleophile. 1-Chlorophthalazine itself is readily prepared from phthalazin-1(2H)-one, which is synthesized by the condensation of phthalic anhydride with hydrazine.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electron-deficient C1 carbon of the 1-chlorophthalazine. This step is facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring, which stabilizes the intermediate.

-

Formation of Meisenheimer Complex: The attack forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized over the aromatic system.

-

Elimination of Leaving Group: The aromaticity of the phthalazine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.

The presence of a base (e.g., triethylamine or K₂CO₃) is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[3]

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Workflow for Synthesis of this compound

Caption: Synthetic workflow from starting materials to the final product.

Protocol 1: Synthesis of 1-Chlorophthalazine (Precursor)

This two-step protocol is adapted from established methodologies for preparing 1-chlorophthalazine from phthalic anhydride.[3][4]

Step A: Synthesis of Phthalazin-1(2H)-one

-

Reactants: To a round-bottom flask, add phthalic anhydride (1 equiv.) and glacial acetic acid.

-

Addition: Slowly add hydrazine hydrate (1.1 equiv.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to yield phthalazin-1(2H)-one.

Step B: Chlorination of Phthalazin-1(2H)-one

-

Reactants: In a fume hood, carefully add phthalazin-1(2H)-one (1 equiv.) to phosphorus oxychloride (POCl₃, 5-10 equiv.).

-

Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude 1-chlorophthalazine can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol describes the SNAr reaction between 1-chlorophthalazine and piperazine.[3]

-

Reactants: To a round-bottom flask, add 1-chlorophthalazine (1 equiv.), piperazine (2-3 equiv.), and a suitable solvent such as ethanol. Note: Using an excess of piperazine can serve both as the nucleophile and the base.

-

Base (Optional): If not using a large excess of piperazine, add a non-nucleophilic base like triethylamine (1.5 equiv.) or potassium carbonate (1.5 equiv.).

-

Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the disappearance of the starting material using TLC.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Caption: Logical workflow for the characterization and validation of the product.

Expected Spectroscopic Data

The following tables summarize the expected data for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (Phthalazine) | 7.60 - 8.50 | Multiplet (m) | 4H | Protons on the phthalazine ring |

| -CH₂- (Piperazine) | ~3.60 - 3.80 | Triplet (t) or Multiplet (m) | 4H | 4 protons adjacent to the phthalazine ring |

| -CH₂- (Piperazine) | ~3.10 - 3.30 | Triplet (t) or Multiplet (m) | 4H | 4 protons adjacent to the -NH group |

| -NH (Piperazine) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Secondary amine proton |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The piperazine protons often appear as broad signals at room temperature due to conformational exchange.[5]

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=N (Phthalazine, C1) | ~158 - 162 | Carbon attached to the piperazine ring |

| Ar-C (Quaternary) | ~125 - 135 | Quaternary carbons of the phthalazine ring |

| Ar-CH | ~122 - 134 | Protonated carbons of the phthalazine ring |

| -CH₂-N (Piperazine) | ~50 - 55 | Carbons adjacent to the phthalazine ring |

| -CH₂-NH (Piperazine) | ~45 - 48 | Carbons adjacent to the -NH group |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine CH₂) |

| 1580 - 1620 | C=N / C=C Stretch | Phthalazine Ring |

| 1200 - 1350 | C-N Stretch | Aryl-N and Aliphatic-N |

Mass Spectrometry and Elemental Analysis

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion peak would be for the protonated molecule [M+H]⁺. For C₁₂H₁₄N₄ (M.W. = 214.27 g/mol ), the expected m/z would be approximately 215.13.

-

Elemental Analysis: The calculated elemental composition (C, 67.27%; H, 6.59%; N, 26.15%) should match the experimentally determined values within a ±0.4% margin, confirming the empirical formula.

Conclusion

This guide has outlined a robust and well-documented pathway for the synthesis of this compound, a compound with high potential in drug discovery. The described SNAr reaction is efficient and scalable. Furthermore, the comprehensive characterization protocol, employing NMR, FT-IR, and mass spectrometry, provides a clear framework for validating the structure and purity of the final product. By following the detailed methodologies and understanding the underlying chemical principles presented herein, researchers can confidently prepare this valuable molecular scaffold for further investigation and development.

References

-

Bari, S. B., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available at: [Link]

-

Gouda, M. A., et al. (2015). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 90, 887-897. Available at: [Link]

-

Jose, J., & S., S. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12367. Available at: [Link]

-

Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Available at: [Link]

-

Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds. Available at: [Link]

-

Hassan, G. S., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Brazilian Chemical Society, 25(8), 1438-1445. Available at: [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. Available at: [Link]

-

Sravanthi, T., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(22), 7591. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 10174. Available at: [Link]

-

Haider, N., et al. (2007). Synthesis, characterization and biological evaluation of some phthalazine derivatives. Molecules, 12(6), 1266-1277. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. Egyptian Journal of Chemistry, 64(10), 5575-5585. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 29-62. Available at: [Link]

- Google Patents. (2017). WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.

-

Houska, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526-2537. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 17(7), 8064-8076. Available at: [Link]

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Novel 1-(piperazin-1-yl)phthalazine derivatives synthesis

An In-Depth Technical Guide to the Synthesis of Novel 1-(Piperazin-1-yl)phthalazine Derivatives

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded overview of the predominant synthetic strategy for constructing these valuable molecules. We will dissect the synthesis into its core stages, elucidating the mechanistic rationale behind each transformation, providing detailed, field-proven protocols, and presenting comparative data to inform experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Importance of the Phthalazine Core

Phthalazine and its derivatives are bicyclic nitrogen-containing heterocycles that have garnered immense interest due to their diverse pharmacological profiles.[4][5] The incorporation of a piperazine moiety at the 1-position is a particularly powerful strategy in drug design. The piperazine ring, with its two basic nitrogen atoms, can improve aqueous solubility and oral bioavailability and provides a key handle for introducing further diversity to modulate target affinity and selectivity.[6][7] This combination has led to the development of potent kinase inhibitors and other targeted therapies, making the efficient and reliable synthesis of this compound derivatives a critical objective in pharmaceutical research.[2][3]

This guide focuses on the most robust and widely adopted synthetic pathway, a three-stage process commencing from readily available phthalic anhydride. Our analysis emphasizes the causality of experimental choices, ensuring that practitioners can not only replicate the procedures but also adapt them to their specific molecular targets.

The Core Synthetic Pathway: A Three-Stage Approach

The most logical and validated route to the target scaffold proceeds through three distinct, high-yielding stages. This pathway offers a reliable method for producing the key 1-chlorophthalazine intermediate, which is then poised for diversification via nucleophilic substitution.

Stage 1: Synthesis of 1(2H)-Phthalazinone

The foundational step is the cyclocondensation reaction between phthalic anhydride and hydrazine hydrate. This reaction forms the stable phthalazinone ring system, which is the precursor for all subsequent chemistry.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the phthalic anhydride ring. This leads to a ring-opening to form a 2-carboxybenzoylhydrazide intermediate. Subsequent intramolecular condensation between the remaining carboxylic acid and the second hydrazine nitrogen, with the elimination of water, yields the thermodynamically stable six-membered phthalazinone ring. Using a protic solvent like ethanol or acetic acid facilitates the necessary proton transfers during the reaction.[4][8]

Detailed Experimental Protocol

Materials:

-

Phthalic Anhydride (1.0 eq)

-

Hydrazine Hydrate (~80% solution, 1.1 - 1.2 eq)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

A suspension of phthalic anhydride (1.0 eq) is prepared in ethanol (approx. 5-10 mL per gram of anhydride) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (1.1 eq) is added dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Upon completion of the addition, the reaction mixture is heated to reflux (approx. 80-90°C) and maintained for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath for 30-60 minutes to maximize precipitation.

-

The resulting white crystalline solid is collected by vacuum filtration.

-

The solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product, 1(2H)-phthalazinone, is dried under vacuum to yield a white to off-white powder.

Expected Yield: 70-90%.

Stage 2: Synthesis of 1-Chlorophthalazine

This stage is critical as it converts the phthalazinone into a reactive electrophile. The hydroxyl group of the lactim tautomer of phthalazinone is a poor leaving group; converting it to a chloride creates an excellent leaving group, activating the C1 position for nucleophilic attack.

Mechanistic Rationale

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the nucleophilic attack of the lactim oxygen onto the phosphorus atom of POCl₃, followed by the elimination of HCl and dichlorophosphate species. This forms a highly reactive intermediate that is then attacked by a chloride ion, yielding the 1-chlorophthalazine product.[9] The reaction is typically run in neat POCl₃, which acts as both the reagent and the solvent. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance reactivity.[10]

Detailed Experimental Protocol

Materials:

-

1(2H)-Phthalazinone (1.0 eq)

-

Phosphorus Oxychloride (POCl₃, 5-10 eq, excess)

Procedure: CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

1(2H)-phthalazinone (1.0 eq) is carefully added to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution).

-

The mixture is stirred and gently heated to reflux (approx. 105-110°C) for 2-3 hours.[9] The solid phthalazinone will gradually dissolve as it reacts.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The excess POCl₃ is carefully removed under reduced pressure (vacuum distillation).

-

The resulting viscous residue is cooled in an ice bath. Very slowly and cautiously, crushed ice or ice-cold water is added to the flask to quench the remaining POCl₃. This is a highly exothermic and hazardous step that generates HCl gas.

-

The acidic aqueous mixture is slowly neutralized with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. This will cause the product to precipitate.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Expected Yield: 80-95%.

Stage 3: Synthesis of this compound Derivatives

This final stage involves the coupling of the key 1-chlorophthalazine intermediate with piperazine or its derivatives. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale

The electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring system makes the C1 position electron-deficient and thus susceptible to nucleophilic attack. The secondary amine of piperazine acts as the nucleophile, attacking the C1 carbon and displacing the chloride leaving group.[11] This reaction typically requires heat and is often performed in a polar solvent to facilitate the formation of the charged intermediate (Meisenheimer complex). A base may be added to scavenge the HCl generated during the reaction, although using an excess of piperazine can serve the same purpose.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. jocpr.com [jocpr.com]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Piperazin-1-yl)phthalazine mechanism of action as a kinase inhibitor

An In-Depth Technical Guide to the Mechanism of Action of Phthalazine-Based Kinase and DNA Repair Inhibitors: A Case Study on Olaparib

Executive Summary

While the specific molecule 1-(Piperazin-1-yl)phthalazine is not extensively characterized in scientific literature as a kinase inhibitor, the broader class of phthalazine derivatives represents a cornerstone of modern targeted therapy. This guide delves into the intricate mechanism of action of a prominent member of this family, Olaparib (Lynparza™), a phthalazinone-containing poly(ADP-ribose) polymerase (PARP) inhibitor. By using Olaparib as a case study, we will explore the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the mechanism of a clinically vital therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of inhibitors.

Part 1: The Dual Mechanism of Action of Olaparib

Olaparib's therapeutic efficacy, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, stems from a sophisticated dual mechanism that extends beyond simple enzymatic inhibition.

Competitive Inhibition of PARP Activity

The primary and most intuitive mechanism is the competitive inhibition of the PARP1 and PARP2 enzymes. PARP enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).

-

Molecular Interaction: Olaparib's structure, featuring a phthalazinone core, mimics the nicotinamide moiety of the NAD+ (Nicotinamide adenine dinucleotide) cofactor. This allows Olaparib to occupy the catalytic domain's NAD+ binding site on the PARP enzyme.

-

Consequence: By binding to this site, Olaparib prevents the binding of NAD+, the substrate required for the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is essential for recruiting other DNA repair proteins to the site of damage. The inhibition of PARP's catalytic activity effectively halts this signaling and recruitment process.

The Concept of PARP Trapping: A More Potent Cytotoxic Mechanism

More recent research has revealed a second, more cytotoxic mechanism known as "PARP trapping". This refers to the stabilization of the PARP-DNA complex, which converts the enzyme into a toxic lesion.

-

Mechanism of Trapping: After a PARP enzyme binds to a site of DNA damage, its release is facilitated by its own auto-PARylation. By inhibiting the catalytic activity, Olaparib prevents this auto-PARylation, effectively "trapping" the PARP enzyme on the DNA.

-

Cellular Consequence: These trapped PARP-DNA complexes are significantly more cytotoxic than the unrepaired single-strand breaks alone. They pose a physical obstruction to DNA replication forks, leading to their collapse and the formation of more complex and lethal double-strand breaks (DSBs).

Caption: Dual mechanism of Olaparib: competitive inhibition and PARP trapping.

Part 2: Synthetic Lethality in BRCA-Deficient Cancers

The profound efficacy of Olaparib in patients with germline BRCA1/2 mutations is a prime example of "synthetic lethality". This occurs when a combination of two genetic defects (in this case, a BRCA mutation and PARP inhibition) leads to cell death, while either defect alone is viable.

-

Role of BRCA: The BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of double-strand breaks through a process called homologous recombination (HR).

-

The Synthetic Lethal Interaction:

-

In BRCA-proficient cells, the DSBs created by trapped PARP can be efficiently repaired by the HR pathway.

-

However, in BRCA-deficient cells, the HR pathway is compromised. These cells rely on alternative, more error-prone repair pathways like non-homologous end joining (NHEJ).

-

The overwhelming number of DSBs caused by Olaparib-induced PARP trapping, coupled with the inability to repair them effectively via HR, leads to genomic instability and ultimately, apoptotic cell death.

-

Caption: The principle of synthetic lethality with Olaparib in BRCA-deficient cells.

Part 3: Experimental Protocols for Characterization

Elucidating the mechanism of action of a PARP inhibitor like Olaparib requires a multi-faceted experimental approach, combining biochemical assays with cell-based functional screens.

Biochemical PARP1 Activity Assay (Colorimetric)

This assay quantifies the catalytic activity of PARP1 by measuring the consumption of NAD+.

Principle: The assay measures the amount of NAD+ remaining after the PARP1 reaction. A cycling enzyme mixture reduces the remaining NAD+ to NADH, which in turn reduces a colorimetric probe. The color intensity is inversely proportional to PARP1 activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare PARP1 Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 10% glycerol).

-

Reconstitute recombinant human PARP1 enzyme to a working concentration (e.g., 1 µg/mL).

-

Prepare a stock of activated DNA (e.g., sonicated calf thymus DNA).

-

Prepare a 10 mM stock of Olaparib in DMSO and create a serial dilution series.

-

Prepare NAD+ solution at a concentration of 2X the final desired concentration.

-

-

Reaction Setup (96-well plate):

-

Add 5 µL of serially diluted Olaparib or DMSO (vehicle control) to appropriate wells.

-

Add 20 µL of PARP1 enzyme and 20 µL of activated DNA to all wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the 2X NAD+ solution.

-

-

Reaction and Detection:

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the NAD+ cycling buffer and enzyme mixture.

-

Incubate for 15-30 minutes at room temperature.

-

Add 10 µL of the colorimetric probe and incubate for 5-10 minutes, protected from light.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Olaparib concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

| Parameter | Description | Typical Value for Olaparib |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | 1-5 nM |

Cell-Based PARP Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the amount of PARP1 trapped on DNA within cells.

Principle: Cells are treated with the inhibitor, and soluble, non-trapped PARP1 is extracted. The remaining chromatin-bound (trapped) PARP1 is then detected using a specific antibody and visualized by immunofluorescence microscopy.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., U2OS or a relevant cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with a range of Olaparib concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

-

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold PBS.

-

Add a pre-extraction buffer (e.g., PBS containing 0.5% Triton X-100) and incubate on ice for 5 minutes to remove soluble proteins.

-

Wash again with PBS.

-

-

Fixation and Permeabilization:

-

Fix the remaining chromatin-bound proteins by adding 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against PARP1 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of the PARP1 signal using image analysis software (e.g., ImageJ). The increase in nuclear fluorescence corresponds to the amount of trapped PARP1.

-

Caption: Workflow for the cell-based PARP trapping immunofluorescence assay.

Conclusion and Future Perspectives

The study of phthalazine-based inhibitors, exemplified by Olaparib, has provided a paradigm shift in cancer therapy, particularly through the elegant exploitation of synthetic lethality. The dual mechanism of catalytic inhibition and PARP trapping underscores the complexity of drug-target interactions and their profound cellular consequences. The experimental workflows detailed herein represent the foundational tools for characterizing these mechanisms and for the development of next-generation inhibitors. Future research in this area will likely focus on overcoming resistance mechanisms, exploring new combination therapies, and identifying novel phthalazine scaffolds with improved potency and selectivity against other kinase and DNA repair targets.

References

-

Title: Olaparib and other PARP inhibitors for treating cancer. Source: Nature Reviews Clinical Oncology URL: [Link]

-

Title: The story of PARP inhibitors: a timeline of the key steps in their development. Source: British Journal of Cancer URL: [Link]

-

Title: PARP trapping, beyond catalytic inhibition. Source: Oncotarget URL: [Link]

-

Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Source: Cancer Research URL: [Link]

-

Title: Synthetic lethality of PARP inhibitors in cancers with defective DNA damage repair. Source: Molecular Cancer URL: [Link]

Investigational Framework for the In Vitro Cytotoxicity of 1-(piperazin-1-yl)phthalazine on Cancer Cell Lines

An In-Depth Technical Guide

Abstract: The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways such as EGFR and VEGFR.[1][3][4] This guide presents a comprehensive investigational framework for evaluating the in vitro cytotoxicity of a novel derivative, 1-(piperazin-1-yl)phthalazine. We provide a structured, field-proven approach for researchers, scientists, and drug development professionals to rigorously assess the compound's anticancer potential. The narrative moves from the foundational rationale and experimental design to detailed, self-validating protocols for cytotoxicity screening and preliminary mechanism of action (MoA) studies. Our methodology is grounded in established scientific principles, ensuring that the generated data is robust, reproducible, and decisive for go/no-go decisions in the drug discovery pipeline.

Introduction and Rationale

Phthalazine derivatives have garnered significant attention due to their efficacy against various cancer types, including colorectal, breast, and lung cancers.[1][2][5] The core structure serves as a versatile template for chemical modification, leading to compounds with potent and selective activities. For instance, derivatives incorporating biarylurea or N-substituted piperazine motifs have shown excellent broad-spectrum cytotoxic activity, with GI₅₀ (50% growth inhibition) values in the submicromolar range.[3] Many of these compounds function by inhibiting key receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[2][3][6]

The introduction of a piperazine moiety, as in the proposed compound this compound, is a well-established strategy in drug design to enhance pharmacological properties. Phthalazine-piperazine hybrids have demonstrated promising activity against human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers, often by targeting the EGFR signaling pathway.[5]

This guide, therefore, outlines a systematic approach to characterize the cytotoxic profile of this compound. The experimental design is structured to not only quantify its potency (IC₅₀) across a panel of relevant cancer cell lines but also to provide initial insights into its potential mechanism of action, focusing on apoptosis induction—a common cell death pathway triggered by phthalazine derivatives.[4][6][7][8]

Overall Experimental Workflow

The investigation follows a multi-stage process, beginning with primary screening to establish cytotoxicity and progressing to secondary assays to elucidate the mechanism of cell death. This tiered approach ensures efficient use of resources by focusing in-depth studies on compounds that meet predefined potency criteria.

Caption: Figure 1: Overall Investigational Workflow

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the core assays. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Cell Line Selection and Maintenance

Rationale: The choice of cell lines is critical for assessing both the breadth and selectivity of the compound's activity. A standard panel should include representatives from common cancer types where phthalazines have shown activity, alongside a non-tumorigenic cell line to determine the therapeutic window.

Proposed Cell Line Panel:

| Cell Line | Cancer Type | Rationale |

|---|---|---|

| MCF-7 | Breast (ER+) | Commonly used, represents hormone-sensitive breast cancer.[2][4] |

| MDA-MB-231 | Breast (Triple-Negative) | Represents an aggressive, chemo-resistant breast cancer subtype.[4][7][8] |

| HCT-116 | Colorectal | A standard model for colorectal cancer, a target for phthalazine drugs.[6][9] |

| A549 | Lung | A widely used model for non-small cell lung cancer.[5] |

| MCF-10A | Normal Breast Epithelium | Non-tumorigenic control to assess selectivity and general cytotoxicity.[5] |

Protocol: Cell Culture

-

Media: Culture cells in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. It is crucial to maintain cells in their exponential growth phase for all experiments.

-

Quality Control: Regularly test cultures for mycoplasma contamination.

Primary Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity.[10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Confirmatory Cytotoxicity Assessment: SRB Assay

Protocol: SRB Assay

-

Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After the treatment period, gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove TCA. Air dry the plate completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

Preliminary Mechanism of Action: Apoptosis Assay

Rationale: A key question is whether the compound induces programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay distinguishes between these states. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][7]

Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Seed cells (e.g., MDA-MB-231, which is known to be sensitive to phthalazines[8]) in 6-well plates. Treat with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Potential Mechanism and Signaling Pathway

Based on extensive literature on phthalazine derivatives, a plausible mechanism of action for this compound involves the inhibition of a receptor tyrosine kinase like VEGFR-2 or EGFR.[2][3][4] Inhibition of these receptors disrupts downstream pro-survival signaling pathways (e.g., PI3K/AKT), leading to the activation of the intrinsic apoptotic cascade.

Caption: Figure 2: Hypothesized Apoptotic Signaling Pathway

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary endpoint is the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Example Data Summary Table:

| Compound | Cell Line | MTT IC₅₀ (µM) ± SD | SRB IC₅₀ (µM) ± SD | Selectivity Index (SI)* |

|---|---|---|---|---|

| This compound | MCF-7 | Data | Data | Value |

| MDA-MB-231 | Data | Data | Value | |

| HCT-116 | Data | Data | Value | |

| A549 | Data | Data | Value | |

| MCF-10A | Data | Data | N/A | |

| Doxorubicin (Control) | MCF-7 | Data | Data | Value |

| | MDA-MB-231 | Data | Data | Value |

*Selectivity Index (SI) is calculated as: IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data on the compound's cytotoxic potency and its primary mechanism of cell killing. The results of this investigation will be crucial for determining whether this novel phthalazine derivative warrants further preclinical development as a potential anticancer agent.

References

- Arya, G.C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Letters in Drug Design & Discovery.

- Elmeligie, S., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.

- El-Rayes, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(90).

- Samala, R., et al. (n.d.). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.

-

Arif, J.M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. Asian Pacific Journal of Cancer Prevention, 7(2), 249-252. [Link]

- Skehan, P., et al. (1990). A Review on in-vitro Methods for Screening of Anticancer Drugs.

-

El-Sayed, M.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

-

Abdel-Ghani, T.M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]

-

El-Sayed, M.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

-

Zegar, A., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. International Journal of Molecular Sciences. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

El-Rayes, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Arif, J.M., et al. (2006). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Asian Pacific Journal of Cancer Prevention. [Link]

-

Arya, G.C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. OUCI. [Link]

-

Wang, Y., et al. (2011). Synthesis and Cytotoxic Evaluation of Some New Phthalazinylpiperazine Derivatives. Archiv der Pharmazie. [Link]

-

El-Sayed, M.S., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Taibah University for Science. [Link]

-

Wang, X., et al. (2009). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 14(11), 4503-4513. [Link]

-

El-Gazzar, A.R.B.A., et al. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ijpbs.com [ijpbs.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 1-(piperazin-1-yl)phthalazine: A Technical Guide

Introduction

1-(piperazin-1-yl)phthalazine is a heterocyclic compound incorporating both a phthalazine and a piperazine moiety. As with many compounds containing these scaffolds, it holds potential interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with these ring systems.[1][2] Accurate structural elucidation and characterization are paramount for any further investigation, including synthesis optimization, biological screening, and pharmacokinetic studies. This guide provides an in-depth technical overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust framework for researchers.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with systematic numbering is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed on various types of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperazine nitrogen is readily protonated. Scan a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Predicted Fragmentation

The predicted monoisotopic mass of this compound (C₁₂H₁₄N₄) is 214.12184 Da.[3] In ESI-MS, the compound is expected to be readily observed as its protonated molecular ion, [M+H]⁺, at m/z 215.12912.[3]

Table 1: Predicted m/z Values for Adducts of this compound [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.12912 |

| [M+Na]⁺ | 237.11106 |

| [M+K]⁺ | 253.08500 |

| [M+NH₄]⁺ | 232.15566 |

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through characteristic pathways for piperazine and phthalazine derivatives.[4] The primary fragmentation is likely the cleavage of the piperazine ring, which is a common fragmentation pattern for N-substituted piperazines.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phthalazine and piperazine rings. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-8 | 8.2 - 8.4 | dd | 1H |

| H-5, H-6, H-7 | 7.6 - 7.9 | m | 3H |

| H-C2', H-C6' | 3.8 - 4.0 | t | 4H |

| H-C3', H-C5' | 3.0 - 3.2 | t | 4H |

| H-N4' | 1.8 - 2.5 (broad) | s | 1H |

-

The protons on the phthalazine ring (H-5 to H-8) are expected to appear in the aromatic region (7.6-8.4 ppm). The exact chemical shifts and coupling patterns will depend on the substitution.

-

The methylene protons of the piperazine ring adjacent to the phthalazine ring (H-C2', H-C6') will be deshielded and appear around 3.8-4.0 ppm.

-

The methylene protons of the piperazine ring adjacent to the secondary amine (H-C3', H-C5') will be more shielded and appear around 3.0-3.2 ppm.

-

The NH proton of the piperazine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 158 - 162 |

| C-4 | 150 - 154 |

| C-4a, C-8a | 128 - 135 |

| C-5, C-6, C-7, C-8 | 124 - 132 |

| C-2', C-6' | 48 - 52 |

| C-3', C-5' | 44 - 48 |

-

The carbon atom directly attached to the piperazine nitrogen (C-1) will be significantly downfield.

-

The carbons of the phthalazine ring will appear in the aromatic region.

-

The methylene carbons of the piperazine ring will appear in the aliphatic region.

Caption: Predicted ¹³C NMR chemical shift ranges for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on MS and NMR analyses. While the presented data is predictive due to the limited availability of experimental spectra in the public domain, the interpretations are based on well-established principles and data from analogous structures. These protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds, ensuring a high degree of scientific integrity in their structural elucidation efforts. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data and high-resolution mass spectrometry data for the synthesized compound.

References

-

F. Yilmaz, et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

R. Samala, et al. (2023). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds. [Link]

-

A. Grafe, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2523-2534. [Link]

-

M. R. Mahmoud, et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of ChemTech Research, 6(11), 4826-4841. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

A. M. Shawky, et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9499. [Link]

-

A. M. Shawky, et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 84. [Link]

-

M. S. Abbady, et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 144-149. [Link]

-

S. Sert, et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of Molecular Structure, 1184, 449-460. [Link]

-

S. Chimichi, et al. (1983). 1 H -NMR data (ppm from tetramethylsilane, J in Hz). ResearchGate. [Link]

-

I. Grabchev, et al. (2017). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 22(8), 1242. [Link]

-

Vitas-M Laboratory. (n.d.). request for quote for stk263831. Vitas-M Laboratory. [Link]

-

M. R. Mahmoud, et al. (2012). ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. ChemInform, 43(30). [Link]

-

J. Tian, et al. (2011). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

A. A. Bekhit & T. Abdel-Azeem. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

Sources

Unveiling the Therapeutic Landscape of 1-(piperazin-1-yl)phthalazine: A Technical Guide to Target Identification and Validation

Abstract

1-(piperazin-1-yl)phthalazine, widely known as hydralazine, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2][3] Its clinical utility has long been attributed to its direct vasodilatory effects on arterial smooth muscle.[1][3] However, emerging research has unveiled a more complex pharmacological profile, revealing its capacity to modulate epigenetic pathways, specifically through the inhibition of DNA methylation.[4][5][6] This in-depth technical guide provides a comprehensive exploration of the established and novel therapeutic targets of hydralazine. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, validated experimental protocols, and quantitative pharmacological data to facilitate further investigation into this multifaceted compound.

Introduction: A Tale of Two Targets

Hydralazine's journey in clinical medicine began with its approval for hypertension, where it functions as a direct-acting vasodilator, primarily targeting resistance arterioles.[1][2] This action decreases peripheral resistance, leading to a reduction in blood pressure and afterload.[1][2] For many years, the precise molecular mechanism remained elusive, with investigations pointing towards interference with intracellular calcium signaling in vascular smooth muscle cells.[7][8]

More recently, a paradigm shift in our understanding of hydralazine's therapeutic potential has occurred with the discovery of its epigenetic modifying properties.[4][5] Specifically, hydralazine has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing.[4][5][6] This discovery has opened new avenues for its application in oncology, with clinical trials exploring its utility in reversing aberrant DNA hypermethylation to reactivate tumor suppressor genes.[7] This guide will delve into both of these fascinating and distinct therapeutic targeting strategies.

The Vasodilatory Target: Unraveling the Molecular Intricacies in Vascular Smooth Muscle

The primary and most well-established therapeutic effect of hydralazine is the relaxation of vascular smooth muscle, leading to vasodilation.[1][2] The causality behind this effect is multifactorial, involving several key molecular events within the smooth muscle cells.

Inhibition of IP3-Induced Calcium Release

A principal mechanism underlying hydralazine-induced vasodilation is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum.[7][8] In vascular smooth muscle contraction, agonist-induced stimulation of Gq-protein coupled receptors leads to the generation of IP3, which then binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This rise in intracellular Ca2+ is a critical step for muscle contraction. Hydralazine intervenes in this process, although the direct molecular interaction with the IP3 receptor is still under investigation.[7][8] The consequence is a blunted Ca2+ release in response to vasoconstrictor stimuli, leading to muscle relaxation.

Modulation of Ion Channels and Membrane Potential

Hydralazine has also been shown to influence the membrane potential of vascular smooth muscle cells. Some studies suggest it may cause hyperpolarization, potentially through the opening of potassium (K+) channels.[9] Hyperpolarization makes the cell membrane less excitable, reducing the likelihood of voltage-gated Ca2+ channel opening and subsequent Ca2+ influx, thereby promoting relaxation.

Stimulation of Endothelial-Derived Relaxing Factors

At clinically relevant concentrations, hydralazine's vasodilatory effects appear to be at least partially dependent on the endothelium.[10] Research indicates that it can stimulate the production of prostacyclin (PGI2), a potent vasodilator, through the activation of cyclooxygenase (COX) enzymes.[10] This effect is mediated by the PGI2 receptor and contributes to the overall relaxation of the vascular smooth muscle.[10]

Signaling Pathway Overview: Vascular Smooth Muscle Relaxation

The interplay of these mechanisms culminates in the relaxation of vascular smooth muscle. The following diagram illustrates the key signaling events.

Caption: Signaling pathways of hydralazine-induced vasodilation.

The Epigenetic Target: Hydralazine as a DNA Methyltransferase Inhibitor

A groundbreaking discovery has repositioned hydralazine as a potential therapeutic agent in oncology. It has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing.[4][5][6]

Mechanism of DNMT Inhibition: The MAPK/ERK Pathway Connection

Interestingly, hydralazine does not appear to directly inhibit DNMT enzyme activity in all contexts.[11] Instead, a primary mechanism of its demethylating effect is the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade.[11] By inhibiting ERK pathway signaling, hydralazine leads to a downstream decrease in the expression of DNMT1 and DNMT3a, two key DNMT enzymes.[11] This reduction in enzyme levels results in a global or gene-specific decrease in DNA methylation.

Reactivation of Tumor Suppressor Genes

The therapeutic rationale for using hydralazine in cancer is to reverse the aberrant hypermethylation of promoter regions of tumor suppressor genes, a common event in tumorigenesis. By inhibiting DNMTs, hydralazine can lead to the demethylation of these promoters and the subsequent re-expression of silenced tumor suppressor genes, potentially restoring their function in cell cycle control, apoptosis, and DNA repair.[4][7]

Signaling Pathway Overview: DNMT Inhibition

The following diagram illustrates the proposed mechanism of hydralazine-induced DNA demethylation.

Caption: Hydralazine's mechanism of DNA demethylation.

Quantitative Pharmacological Data

A summary of key quantitative data for this compound is presented below. It is important to note that values can vary depending on the experimental system and conditions.

| Parameter | Target/Assay | Value | Reference |

| EC50 | Relaxation of phenylephrine-constricted mesenteric arteries | 3.6 ± 0.3 μM | [10] |

| IC50 | DNMT Inhibition | ~10-20 µM | [12] |

| EC50 | MAPK Inhibition | 2.96 µM | [13] |

| Clinical Dose (Hypertension) | Oral | 10-50 mg, 2-4 times daily | [12] |

| Clinical Dose (Cancer Trials) | Oral | 50-182 mg daily | [7] |

| Plasma Half-life | Oral | 1.7-3.0 hours (slow acetylators) | [14] |

| Peak Plasma Concentration | 1 mg/kg oral dose | 0.12-1.31 µM | [15] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the therapeutic targets of hydralazine. These protocols are designed to be self-validating systems.

Protocol 1: Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol details the procedure for assessing the vasodilatory effect of hydralazine on isolated arterial segments.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat, mouse)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

Hydralazine stock solution

-

Organ bath system with isometric force transducers

-

Dissection tools

Procedure:

-

Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 1-2 mm in width.[16][17][18][19]

-

Mounting: Suspend each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

-

Viability and Endothelial Integrity Check:

-

Induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM) to confirm tissue viability.

-

After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.

-

-

Hydralazine-Induced Relaxation:

-

After another washout period, pre-contract the rings with phenylephrine to a stable plateau.

-

Add hydralazine in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.

-

-

Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Workflow Diagram:

Caption: Workflow for the aortic ring vasorelaxation assay.

Protocol 2: In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol describes a colorimetric assay to measure the effect of hydralazine on DNMT activity. Commercially available kits provide optimized reagents and are recommended.[20]

Materials:

-

Nuclear extract from cancer cell lines or purified DNMT enzymes

-

DNMT activity assay kit (containing assay buffer, DNA substrate-coated plate, capture antibody, detection antibody, color developer, and stop solution)

-

Hydralazine stock solution

-

Microplate reader

Procedure:

-

Nuclear Extract Preparation: If using cell lines, prepare nuclear extracts according to a standard protocol or a commercially available kit.

-

Assay Setup:

-

Prepare the DNMT reaction mixture according to the kit instructions, including the assay buffer and the methyl group donor, S-adenosylmethionine (SAM).

-

Add the nuclear extract or purified DNMT enzyme to the wells of the DNA substrate-coated microplate.

-

Add varying concentrations of hydralazine or a vehicle control to the respective wells.

-

-

Enzymatic Reaction: Incubate the plate at 37°C for the time specified in the kit protocol to allow for DNA methylation to occur.

-

Detection:

-

Wash the wells to remove unbound components.

-

Add the capture antibody, which specifically recognizes methylated DNA, and incubate.

-

Wash the wells and add the detection antibody (e.g., an HRP-conjugated secondary antibody).

-

After another wash step, add the colorimetric developer and incubate until a color change is observed.

-

-

Quantification: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the DNMT activity. Calculate the percentage of inhibition for each concentration of hydralazine and determine the IC50 value.

Workflow Diagram:

Caption: Workflow for the in vitro DNMT activity assay.

Conclusion and Future Directions

This compound is a remarkable example of a drug with a rich history and an evolving therapeutic profile. While its role as a vasodilator is well-established, its emergence as an epigenetic modulator presents exciting opportunities for drug repurposing, particularly in the field of oncology. This guide has provided a comprehensive overview of its key therapeutic targets, the underlying molecular mechanisms, and the experimental approaches for their investigation.

Future research should focus on several key areas. A more detailed elucidation of the direct molecular interactions of hydralazine with its targets, particularly the IP3 receptor and components of the MAPK/ERK pathway, is warranted. Further investigation into the downstream effects of hydralazine-induced DNA demethylation on a wider range of tumor suppressor genes and cellular pathways will be crucial for optimizing its use in cancer therapy. The development of more specific and potent derivatives of hydralazine that selectively target either its vasodilatory or epigenetic effects could lead to improved therapeutic outcomes with fewer side effects. The continued exploration of this "old" drug holds the promise of uncovering "new" and impactful therapeutic strategies.

References

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [Link]

-

Aortic Ring Assay. PMC. [Link]

-

Hydralazine. StatPearls - NCBI Bookshelf. [Link]

-

Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. NIH. [Link]

-

HYDRALAZINE. WHO. [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC - NIH. [Link]

-

Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology. [Link]

-

Protocol for Aortic Ring Assay. Protocol Online. [Link]

-

Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. PubMed. [Link]

-

EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. EpigenTek. [Link]

-

DNA Methyltransferase Assays. ResearchGate. [Link]

-

Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Request PDF. ResearchGate. [Link]

-

Impaired T cell protein kinase C delta activation decreases ERK pathway signaling in idiopathic and hydralazine-induced lupus. PubMed. [Link]

-

Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. Bucknell Digital Commons. [Link]

-

In Vitro Histone Methyltransferase Assay. PMC - NIH. [Link]

-

hydralazine hydrochloride - PRODUCT MONOGRAPH. pdf.hres.ca. [Link]

-

Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent. Ascend Laboratories Limited. [Link]

-

A review on the clinical pharmacokinetics of hydralazine. PubMed. [Link]

-

Hydralazine in Arterial Hypertension. Randomized Double-Blind Comparison of conventional/Slow-Release Formulation and of b.i.d./q.i.d. Dosage Regimens. PubMed. [Link]

-

UNC Researchers Uncover Molecular Mechanism Behind Hydralazine-Induced ANCA Vasculitis. Department of Medicine. [Link]

-

Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. PubMed. [Link]

-

Randomized Controlled Trial of Labetalol Versus Hydralazine for Severe Hypertension in Obstetric Patients. ClinicalTrials.gov. [Link]

-

Administration of IV Hydralazine. NSW Health. [Link]

-

What is the recommended dosage and treatment protocol for Hydralazine (hydralazine) in managing hypertension?. Dr.Oracle. [Link]

-

Variability of plasma hydralazine concentrations in male hypertensive patients. PubMed. [Link]

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. UCL Discovery. [Link]

-

Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. MDPI. [Link]

-

The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. PubMed. [Link]

-

Hydralazine target: From blood vessels to the epigenome. PMC - PubMed Central. [Link]

-

ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central. [Link]

-

Effect of oral dose size on hydralazine kinetics and vasodepressor response. PubMed - NIH. [Link]

Sources

- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ghsupplychain.org [ghsupplychain.org]

- 3. A review on the clinical pharmacokinetics of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]